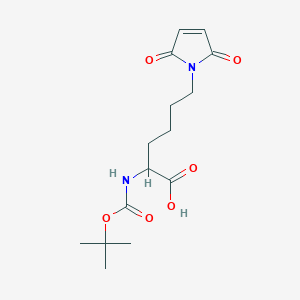
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid is a synthetic organic compound that features a Boc-protected amino group and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The protected amino acid and the pyrrole derivative are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the best conditions.
化学反应分析
Types of Reactions
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Free amino acid after Boc deprotection.
科学研究应用
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc group provides protection during synthesis, which can be removed to reveal the active amino group.
相似化合物的比较
Similar Compounds
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid: Unique due to its specific structure and functional groups.
Other Boc-protected amino acids: Similar in terms of the protective group but differ in the side chain and functional groups.
Pyrrole-containing amino acids: Share the pyrrole ring but may have different substituents and properties.
Uniqueness
This compound is unique due to the combination of the Boc-protected amino group and the pyrrole ring, which provides distinct chemical and biological properties.
属性
分子式 |
C15H22N2O6 |
|---|---|
分子量 |
326.34 g/mol |
IUPAC 名称 |
6-(2,5-dioxopyrrol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)23-14(22)16-10(13(20)21)6-4-5-9-17-11(18)7-8-12(17)19/h7-8,10H,4-6,9H2,1-3H3,(H,16,22)(H,20,21) |
InChI 键 |
UCGBNEBUVCPALV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCN1C(=O)C=CC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


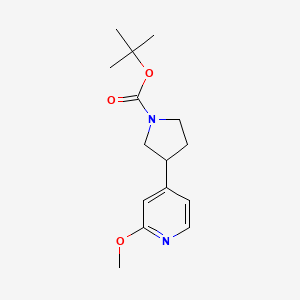
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
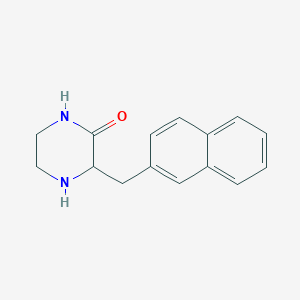

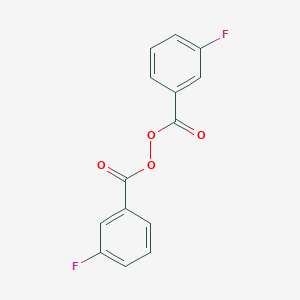
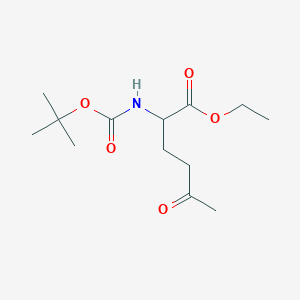
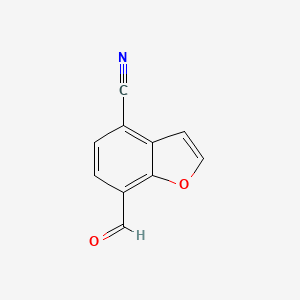
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

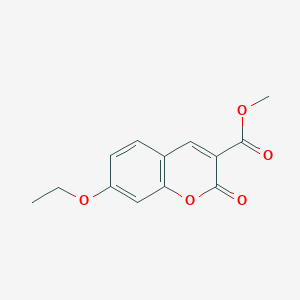
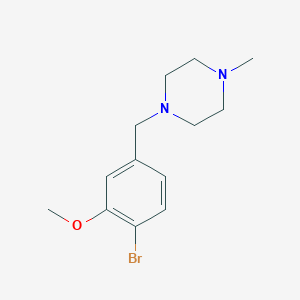
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
